molecular formula C25H38N2O3 B12763704 Max68OO0P8 CAS No. 1021852-83-4

Max68OO0P8

Cat. No.: B12763704
CAS No.: 1021852-83-4
M. Wt: 414.6 g/mol
InChI Key: VZTFINPXQYFDMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Max68OO0P8 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Functionalization: The indole core is then functionalized at specific positions to introduce the acetic acid and dimethyl-1-oxopropyl groups. This often involves Friedel-Crafts acylation and subsequent amination reactions.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Max68OO0P8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Max68OO0P8 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Max68OO0P8 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit specific kinases or modulate receptor activity.

    Pathways: By interacting with these targets, this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses. .

Comparison with Similar Compounds

Max68OO0P8 can be compared with other indole derivatives:

    Similar Compounds: Similar compounds include indole-3-acetic acid, indomethacin, and tryptophan, which also feature the indole core structure.

    Uniqueness: What sets this compound apart is its specific functional groups, which confer unique biological activities and chemical reactivity. .

Properties

CAS No.

1021852-83-4

Molecular Formula

C25H38N2O3

Molecular Weight

414.6 g/mol

IUPAC Name

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octylindol-5-yl]acetic acid

InChI

InChI=1S/C25H38N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h13,15H,7-12,14,16H2,1-6H3,(H,26,30)(H,28,29)

InChI Key

VZTFINPXQYFDMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C

Origin of Product

United States

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